molecular formula C9H11NO3S B14663572 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid CAS No. 43132-72-5

2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid

Cat. No.: B14663572
CAS No.: 43132-72-5
M. Wt: 213.26 g/mol
InChI Key: DSHNFJITQMUHKY-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid typically involves the reaction of indole derivatives with sulfonating agents. One common method includes the reaction of 2-methylindole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-1H-indole-2-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the methyl and sulfonic acid groups in specific positions on the indole ring provides distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

43132-72-5

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-methyl-1,3-dihydroindole-2-sulfonic acid

InChI

InChI=1S/C9H11NO3S/c1-9(14(11,12)13)6-7-4-2-3-5-8(7)10-9/h2-5,10H,6H2,1H3,(H,11,12,13)

InChI Key

DSHNFJITQMUHKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2N1)S(=O)(=O)O

Origin of Product

United States

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